molecular formula C20H23N7O2 B2983369 N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide CAS No. 1396864-71-3

N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No. B2983369
CAS RN: 1396864-71-3
M. Wt: 393.451
InChI Key: QVNWBUQDBOVKLP-UHFFFAOYSA-N
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Description

N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C20H23N7O2 and its molecular weight is 393.451. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

Compounds containing the 1,2,4-oxadiazole moiety have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. These compounds, including derivatives of pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and 1,2,4-oxadiazole-5-thiones, exhibit varying degrees of potency, some showing activities significantly higher than the standard drug pyrazinamide. This suggests their potential as new therapeutic agents for tuberculosis treatment (Gezginci, Martin, & Franzblau, 1998).

Antibacterial Activity

The synthesis of new derivatives bearing the pyrrolidinone structure, which includes the 1,2,4-oxadiazole ring, has demonstrated significant antibacterial activity against various bacterial strains such as S. aureus, L. monocytogenes, E. coli, and P. aeruginosa. These findings highlight the potential of these compounds in developing new antibacterial agents (Balandis et al., 2019).

Synthesis and Biological Prediction

Research has also focused on the synthesis of polycyclic systems containing the 1,2,4-oxadiazole ring, which are of interest due to their predicted biological activities. A one-pot condensation method has been utilized to create novel bicyclic systems, indicating a streamlined approach towards developing compounds with potential therapeutic applications (Kharchenko, Detistov, & Orlov, 2008).

Anticancer and Anti-inflammatory Agents

Compounds with structural similarities to the queried chemical have been synthesized and evaluated for their anticancer and anti-inflammatory properties. Notably, a series of novel pyrazolopyrimidines derivatives demonstrated significant activity as anticancer and anti-5-lipoxygenase agents, providing a basis for further investigation into their therapeutic potential (Rahmouni et al., 2016).

properties

IUPAC Name

N-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c1-12-22-20(29-26-12)13-6-7-17(21-10-13)27-9-8-14(11-27)23-19(28)18-15-4-2-3-5-16(15)24-25-18/h6-7,10,14H,2-5,8-9,11H2,1H3,(H,23,28)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNWBUQDBOVKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)NC(=O)C4=NNC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

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